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molecular formula C10H12O3 B2358779 4-Methoxy-2,2-dimethyl-1,3-benzodioxole CAS No. 84209-97-2

4-Methoxy-2,2-dimethyl-1,3-benzodioxole

Cat. No. B2358779
M. Wt: 180.203
InChI Key: KDXNAGRKBFINRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514996B2

Procedure details

3-Methoxycatechol (25 g) was dissolved in benzene, and dimethoxyacetal (35 ml) and a catalytic amount of p-toluenesulfonic acid were added thereto, followed by heating at reflux for 6 hours. After being allowed to stand for cooling, the mixture was adjusted to alkaline with an aqueous solution of sodium hydroxide, followed by extraction with ether. The organic layer was washed with a saturated saline and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=99/1) to give Compound IIbk-a (19.4 g, 60.5%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
dimethoxyacetal
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:4]=1[OH:10].[C:11]1(C)[CH:16]=CC(S(O)(=O)=O)=C[CH:12]=1.[OH-].[Na+]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]2[O:10][C:11]([CH3:16])([CH3:12])[O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
dimethoxyacetal
Quantity
35 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=99/1)
CUSTOM
Type
CUSTOM
Details
to give Compound IIbk-a (19.4 g, 60.5%) as a white solid

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC=2OC(OC21)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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